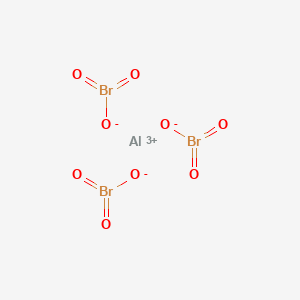
Hexaaquaaluminum(III) bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Hexaaquaaluminum(III) bromate, also known as this compound, is a useful research compound. Its molecular formula is AlBr3O9 and its molecular weight is 410.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Bromine Compounds - Bromates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Acid-Base Reactions with Hydroxide Ions
The hexaaquaaluminum(III) ion undergoes stepwise deprotonation in alkaline conditions, forming hydrated aluminum hydroxide precipitates:
\begin{align*}[Al(H_2O)_6]^{3+}+OH^-&\rightarrow [Al(H_2O)_5(OH)]^{2+}+H_2O\quad \text{ Step 1 }\\[Al(H_2O)_5(OH)]^{2+}+OH^-&\rightarrow [Al(H_2O)_4(OH)_2]^++H_2O\quad \text{ Step 2 }\\[Al(H_2O)_4(OH)_2]^++OH^-&\rightarrow Al(H_2O)_3(OH)_3\downarrow +H_2O\quad \text{ Step 3 }\end{align*}
The final product is a white gelatinous precipitate of hydrated aluminum hydroxide (Al(H2O)3(OH)3) . Excess hydroxide does not redissolve the precipitate, distinguishing aluminum from amphoteric metals like zinc .
Reaction with Carbonate Ions
The Al3+ ion’s high charge density makes [Al(H2O)6]3+ acidic (pKa≈3), enabling neutralization reactions with carbonate ions (CO32−):
2[Al(H2O)6]3++3CO32−→2Al(H2O)3(OH)3↓+3CO2↑+3H2O
Mechanism :
-
Hydronium ions (H3O+) from the hexaaqua ion protonate carbonate:
2H3O++CO32−→CO2↑+3H2O -
CO2 evolution shifts the equilibrium, precipitating Al(H2O)3(OH)3 .
Thermal Decomposition
Thermogravimetric analysis of related aluminum salts (e.g., [Al(H2O)6](CH3SO3)3) reveals a stepwise dehydration process:
| Temperature Range (°C) | Process | Product |
|---|---|---|
| 140–212 | Loss of 4 H2O molecules | [Al(H2O)2](BrO3)3 |
| 212–306 | Complete dehydration | Al(BrO3)3 |
| >415 | Decomposition | Al2O3, Br2, O2 |
Dehydration preserves the bromate counterion structure until decomposition .
Stability in Aqueous Solution
Raman spectroscopy confirms the stability of [Al(H2O)6]3+ in acidic media (e.g., H2SO4, HNO3) at temperatures up to 125°C. Key vibrational modes include:
-
ν1(a1g): 525 cm−1 (symmetric Al–O stretch)
-
ν5(f2g): 332 cm−1 (bending modes)
No inner-sphere complexes form with nitrate or perchlorate ions, but sulfate induces Al–SO4 coordination at elevated temperatures .
Comparative Reactivity Table
Hydrogen Bonding and Structural Insights
Single-crystal X-ray diffraction of [Al(H2O)6](BrO3)3⋅3H2O reveals:
Eigenschaften
CAS-Nummer |
11126-81-1 |
|---|---|
Molekularformel |
AlBr3O9 |
Molekulargewicht |
410.69 g/mol |
IUPAC-Name |
aluminum;tribromate |
InChI |
InChI=1S/Al.3BrHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
WPAPFUDMJMTAQF-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |
Key on ui other cas no. |
11126-81-1 |
Synonyme |
aluminum bromate hexaaquaaluminum(III) bromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















